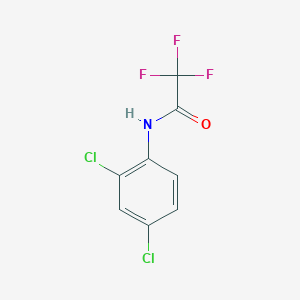

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide

Description

Introduction to N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetamide in Academic Research

Historical Development and Research Evolution

The discovery of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide aligns with the mid-2000s surge in fluoroorganic chemistry, driven by the demand for compounds with enhanced metabolic stability and bioavailability. Early synthetic routes focused on nucleophilic acyl substitution, where 2,4-dichloroaniline reacts with trifluoroacetic anhydride under controlled conditions. PubChem records indicate that the compound’s structural characterization, including its IUPAC name (N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide) and SMILES notation (C1=CC(=C(C=C1Cl)Cl)NC(=O)C(F)(F)F), were computationally validated by 2019, underscoring advancements in cheminformatics tools.

A pivotal milestone emerged from studies on electrophilic fluorination. For instance, sodium trifluoroacetate—a precursor to related compounds—was shown to react with fluorine to generate trifluoroacetyl hypofluorite (CF₃COOF), a reagent critical for stereoselective additions to alkenes. While N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide itself was not the focus of these reactions, its structural analogs played roles in elucidating the electronic effects of trifluoromethyl groups on reaction regioselectivity. By the late 2010s, the compound’s crystallographic data and conformational preferences (e.g., gauche arrangements of the 1-fluoro-2-hydroxy groups) were inferred from NMR studies of related derivatives.

Key Historical Milestones:

Significance in Organofluorine Chemistry

The compound’s significance lies in its hybrid electronic profile: the electron-withdrawing trifluoroacetyl group (-COCF₃) and the electron-donating dichlorophenyl ring create a polarized framework that influences reactivity. This duality is exemplified in its role as a model substrate for studying:

- Electrophilic Aromatic Substitution (EAS) : The dichlorophenyl group directs incoming electrophiles to specific positions, while the trifluoroacetamide moiety moderates reaction rates. For example, in fluorination reactions, the -COCF₃ group stabilizes transition states via inductive effects, facilitating meta-substitution patterns atypical of traditional EAS.

- Heterocyclization Pathways : The compound’s amide group participates in cyclocondensation reactions with heteroatomic nucleophiles. In one study, analogous trifluoroacetamides underwent thermal cyclization with thiols to yield thiazolidinones, highlighting potential applications in heterocycle synthesis.

- Steric and Conformational Effects : The trifluoromethyl group imposes steric constraints, favoring gauche conformations in derivatives. This was demonstrated in NMR analyses of 1-fluoro-2-trifluoroacetoxy adducts, where steric hindrance between the -CF₃ and aryl chloride groups led to deviations from ideal geometries.

Comparative Reactivity of Trifluoroacetamide Derivatives:

| Derivative | Reactivity with Hypofluorite | Regioselectivity |

|---|---|---|

| N-(2,4-Dichlorophenyl) | Moderate | Meta-dominant |

| N-(4-Methoxyphenyl) | High | Ortho/para-mixed |

| N-(Phenyl) | Low | Unselective |

Current Research Landscape and Challenges

Recent investigations into N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide have focused on three domains:

- Synthetic Methodology : Advances in flow chemistry and microwave-assisted synthesis aim to optimize yield and purity. Challenges persist in minimizing byproducts such as N-acylurea derivatives, which form via competing pathways under high-temperature conditions.

- Applications in Materials Science : The compound’s fluorinated backbone is being explored as a monomer for high-performance polymers. Its thermal stability (decomposition temperature >250°C) and low dielectric constant make it a candidate for insulating materials.

- Environmental Fate : Like many organofluorines, the compound’s environmental persistence raises concerns. Hydrolysis studies reveal slow degradation in aqueous media (t₁/₂ ≈ 120 days at pH 7), necessitating research into bioremediation strategies.

A critical challenge lies in reconciling the compound’s synthetic utility with its environmental impact. For instance, the C-F bond’s resilience, while advantageous in applications, complicates degradation pathways. Computational models (e.g., DFT calculations) are being employed to predict metabolites and assess ecotoxicological risks.

Ongoing Research Frontiers:

- Catalytic Asymmetric Synthesis : Developing chiral catalysts to access enantiopure derivatives for pharmaceutical screening.

- Solvent-Free Reactions : Exploring mechanochemical methods to reduce solvent waste in large-scale syntheses.

- Cross-Coupling Applications : Leveraging palladium catalysis to functionalize the dichlorophenyl ring without cleaving the amide bond.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQIQYFBSKDBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,4-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-dichloroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with receptors. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Compounds Compared :

N-(2,4-Dichlorophenyl)-2,2,2-Trifluoroacetamide

N-(2-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroacetamide (CAS 95665-50-2)

N-(4-Chloro-2-(Trifluoromethyl)phenyl)Acetamide

N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides

2-Chloro-N-[2-(Trifluoromethoxy)Phenyl]Acetamide (CAS 656227-27-9)

Table 1: Structural and Functional Comparisons

Critical Analysis of Structural Variations

- Halogen Positioning : The 2,4-dichloro substitution in the target compound optimizes steric and electronic effects for drug synthesis, whereas 3,5-dichloro analogs (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) exhibit different crystal symmetries .

- Functional Group Trade-offs : Replacing trifluoroacetamide with trichloro-acetamide reduces cost but increases molecular weight and alters reactivity profiles .

Biological Activity

Chemical Structure and Properties

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide features a dichlorophenyl group and a trifluoroacetamide moiety. This structural configuration imparts distinct chemical properties that enhance its reactivity and potential biological activities. The presence of the trifluoroacetamide group is particularly noteworthy for its stability and interaction with various biological targets.

Structural Formula

The chemical formula for N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide is:

The biological activity of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes and receptors involved in various cellular processes. The exact mechanisms depend on the context of use and the specific biological systems being studied.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that derivatives of dichlorophenyl compounds can effectively inhibit the growth of pathogenic fungi such as Aspergillus fumigatus . This suggests that N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide may also possess similar antifungal activities.

Cytotoxicity Studies

In vitro studies have demonstrated that N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide has cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in certain types of cancer cells by activating specific signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | C₉H₆ClF₃N | Contains a single chlorine atom; less reactive |

| N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide | C₉H₄Cl₂F₃N | Two chlorine atoms; similar reactivity |

| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | C₉H₆ClF₃N | Para position substitution; varied interactions |

The presence of multiple chlorine atoms in these compounds influences their biological activity and pharmacokinetic properties. The trifluoroacetamide group enhances lipophilicity and stability compared to other amides.

Study on Antifungal Activity

A notable study examined the antifungal activity of several derivatives related to N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide against Aspergillus species. The results indicated that certain derivatives exhibited comparable efficacy to established antifungals like ketoconazole. This establishes a potential therapeutic role for this compound in treating fungal infections .

Cytotoxicity in Cancer Research

Another research initiative focused on the cytotoxic effects of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide on breast cancer cell lines. The compound was found to induce cell death through the activation of apoptotic pathways involving caspase activation. This suggests its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide, and how can purity be optimized?

The compound is synthesized via substitution amidation of 2,4-dichloroaniline with trifluoroacetic anhydride (TFAA) under anhydrous conditions. A typical protocol involves:

- Dissolving 2,4-dichloroaniline in dichloromethane (DCM) or chloroform.

- Dropwise addition of TFAA at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, followed by precipitation in ice-water to isolate the crude product.

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Key purity indicators include melting point consistency (compare literature values) and thin-layer chromatography (TLC) with Rf ≈ 0.5–0.7 in hexane:ethyl acetate (3:1) .

Q. What spectroscopic techniques are critical for characterizing N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide?

- 1H/13C NMR : Confirm the absence of unreacted aniline (δ 6.5–7.5 ppm for aromatic protons) and the presence of the trifluoroacetamide group (δ 160–165 ppm in 13C NMR for the carbonyl).

- IR Spectroscopy : Look for C=O stretching at ~1680–1700 cm⁻¹ and N–H bending at ~3300 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 285 (C8H5Cl2F3NO).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How can solubility challenges be addressed during experimental design?

The compound is hydrophobic; use polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final buffer) to avoid precipitation. Solubility parameters (Hansen solubility) can be modeled using software like COSMOtherm .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points, yields)?

- Reproduce protocols : Ensure identical reaction conditions (e.g., solvent purity, temperature gradients).

- Cross-validate characterization : Use orthogonal methods (e.g., differential scanning calorimetry for melting points alongside NMR).

- Assess crystal polymorphism : X-ray crystallography can reveal differences in packing efficiency due to intramolecular interactions (e.g., C–H···O) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Derivatization : Replace the 2,4-dichlorophenyl group with fluorinated or electron-withdrawing substituents (e.g., 3-CF3) to modulate electronic effects.

- Bioisosteric replacements : Substitute the trifluoroacetamide group with sulfonamides or ureas to assess steric and electronic impacts on target binding.

- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets like enzyme active sites .

Q. How can alternative synthetic routes improve scalability or sustainability?

Q. What computational tools are suitable for predicting environmental persistence or toxicity?

Q. How can researchers validate the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.